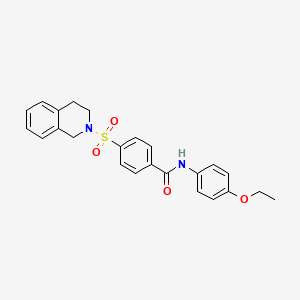

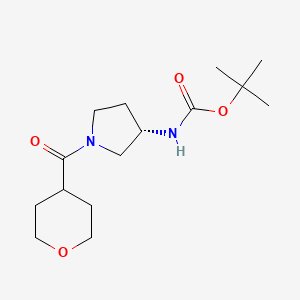

![molecular formula C18H17F3N6O B2563377 N-(1-{3-méthyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pipéridin-4-yl)-2,3,4-trifluoro benzamide CAS No. 2199793-11-6](/img/structure/B2563377.png)

N-(1-{3-méthyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pipéridin-4-yl)-2,3,4-trifluoro benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4-trifluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C18H17F3N6O and its molecular weight is 390.37. The purity is usually 95%.

BenchChem offers high-quality 2,3,4-trifluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-trifluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

a. Inhibition de la DPP-IV : Les dérivés de trifluorométhyl-1,2,4-triazole, y compris le médicament commercial sitagliptine, agissent comme des inhibiteurs puissants de la dipeptidyl peptidase-IV (DPP-IV). La sitagliptine est utilisée pour traiter le diabète de type II en augmentant la sécrétion d'insuline et en contrôlant les niveaux de glucose dans le sang .

b. Propriétés anticonvulsivantes : Certains composés de trifluorométhyl-1,2,4-triazole présentent une activité anticonvulsivante. Les chercheurs ont étudié leur potentiel en tant qu'agents thérapeutiques pour la gestion de l'épilepsie et des troubles associés .

c. Inhibition du GlyT1 : Les inhibiteurs du transporteur de la glycine 1 (GlyT1) jouent un rôle dans la modulation de la neurotransmission. Les trifluorométhyl-1,2,4-triazoles ont été étudiés en tant qu'inhibiteurs potentiels du GlyT1 .

d. Agents anti-VIH-1 : Certains dérivés de trifluorométhyl-1,2,4-triazole sont prometteurs comme agents anti-VIH-1. Leur caractère fluor unique contribue à l'amélioration des propriétés pharmacologiques .

e. Ligands des récepteurs NKI : Les trifluorométhyl-1,2,4-triazoles ont été étudiés comme ligands des récepteurs NKI. Ces récepteurs sont impliqués dans divers processus physiologiques, y compris la neurotransmission et les réponses immunitaires .

Synthèse organique et réactions chimiques

Le groupe trifluorométhyle du composé permet des voies de synthèse diverses. Notamment :

a. Synthèse sans métal de 3-trifluorométhyl-1,2,4-triazoles : Les chercheurs ont développé une méthode pratique pour construire des 3-trifluorométhyl-1,2,4-triazoles à partir de matières premières facilement disponibles. La réaction à plusieurs composants implique des chlorures de trifluoroacétimidoyle, de l'hydrate d'hydrazine et du triformate de benzène-1,3,5 (TFBen). Cette approche offre une évolutivité et des rendements moyens à bons, ce qui la rend précieuse pour la découverte de médicaments .

b. Synthèse de l'ofloxacine : Le 2,3,4-trifluoronitrobenzène, un précurseur de notre composé, sert de réactif de départ dans la synthèse du médicament antibiotique ofloxacine .

c. Activité cytotoxique : L'exploration des effets cytotoxiques des molécules synthétisées sur les lignées cellulaires du cancer du sein est un domaine de recherche en cours .

d. Clivage des liaisons N–N et N–S : Les réactions en cascade catalysées par LiOH impliquant le clivage de la liaison N–N conduisent à la formation de dérivés de 1,2,4-benzotriazine. De plus, les benzotriazoles N1-alkylés sont produits sélectivement par substitution désulfonylative catalysée par Cs2CO3 basée sur le clivage de la liaison N–S .

Matériaux fonctionnels et chimie des ligands

Les trifluorométhyl-1,2,4-triazoles trouvent des applications dans la conception de matériaux fonctionnels et de ligands à diverses fins.

En résumé, la polyvalence de ce composé s'étend à la chimie médicinale, à la synthèse organique et aux matériaux fonctionnels. Son groupe trifluorométhyle lui confère des propriétés uniques, ce qui en fait un échafaudage précieux pour le développement de médicaments et la recherche chimique . Les chercheurs continuent d'explorer son potentiel dans divers domaines, soulignant son activité pharmacologique à large spectre et ses relations structure-activité.

Propriétés

IUPAC Name |

2,3,4-trifluoro-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N6O/c1-10-24-25-17-16(22-6-9-27(10)17)26-7-4-11(5-8-26)23-18(28)12-2-3-13(19)15(21)14(12)20/h2-3,6,9,11H,4-5,7-8H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBHUCLBQYUVAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4=C(C(=C(C=C4)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2563296.png)

![1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine](/img/structure/B2563298.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2563301.png)

![2-{[(2,5-difluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2563304.png)

![[6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL](/img/structure/B2563309.png)

![3-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2563310.png)

![1-{[(4-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2563314.png)

![N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2563317.png)